molecular formula C3H6N4 B108093 4-Methyl-4h-1,2,4-triazol-3-amine CAS No. 16681-76-8

4-Methyl-4h-1,2,4-triazol-3-amine

Cat. No. B108093
CAS RN: 16681-76-8
M. Wt: 98.11 g/mol
InChI Key: UQUDZKOREXYFDJ-UHFFFAOYSA-N
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Description

“4-Methyl-4h-1,2,4-triazol-3-amine” is a type of triazole compound . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring structure . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, exhibiting a wide range of biological activities .


Synthesis Analysis

Triazole compounds can be synthesized through various methods. One of the common methods involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and azides . Another method reported by Liu et al. involves the synthesis of triazole by aryl diazonium salts and isocyanide [3+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of “4-Methyl-4h-1,2,4-triazol-3-amine” consists of a triazole ring with a methyl group attached . The empirical formula is C2H4N4 and the molecular weight is 84.08 .


Chemical Reactions Analysis

Triazole compounds are known for their reactivity and versatility in chemical reactions . They can engage in a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This makes 4-Methyl-4h-1,2,4-triazol-3-amine a potential candidate for the development of new antibacterial agents.

Antifungal Agents

1,2,3-triazoles have been proven to be effective antifungal agents . Given the structural similarity, it’s plausible that 4-Methyl-4h-1,2,4-triazol-3-amine could also exhibit antifungal properties.

Anticancer Agents

1,2,3-triazoles have also found applications as anticancer agents . The potential anticancer properties of 4-Methyl-4h-1,2,4-triazol-3-amine could be an interesting area for future research.

Antiviral Agents

1,2,3-triazoles have been used as antiviral agents . Given this, 4-Methyl-4h-1,2,4-triazol-3-amine could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Agents

1,2,3-triazoles have been used as anti-inflammatory agents . This suggests that 4-Methyl-4h-1,2,4-triazol-3-amine could potentially be used in the development of new anti-inflammatory drugs.

Nonlinear Optical Applications

4-Methyl-4h-1,2,4-triazol-3-amine based derivatives have been studied for their nonlinear optical properties . These NLO characteristics imply that each of these compounds, especially 7c, plays a crucial part in fabricating materials showing promising NLO properties for optoelectronic applications .

Agrochemicals

Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in agrochemicals . Therefore, 4-Methyl-4h-1,2,4-triazol-3-amine could potentially be used in the development of new agrochemicals.

Material Sciences

Triazoles have found broad applications in material sciences . Given this, 4-Methyl-4h-1,2,4-triazol-3-amine could potentially be used in the development of new materials.

Mechanism of Action

Target of Action

4-Methyl-4h-1,2,4-triazol-3-amine is a compound that has been found to have antimicrobial activities . It has been suggested that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a major component of fungal cell membranes.

Mode of Action

It is known that azoles inhibit the enzyme cytochrome p450 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, azoles prevent the synthesis of ergosterol, leading to a buildup of 14α-methyl sterols. This alters the membrane structure and function, leading to growth inhibition and eventually cell death .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-4h-1,2,4-triazol-3-amine are primarily those involved in the synthesis of ergosterol. The inhibition of cytochrome P450 14α-demethylase by azoles leads to a disruption in the ergosterol biosynthesis pathway . This results in a decrease in ergosterol levels and an accumulation of 14α-methyl sterols, which are toxic to the fungal cell .

Pharmacokinetics

It is known that the compound is soluble in water and some organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 4-Methyl-4h-1,2,4-triazol-3-amine is the inhibition of fungal growth. By disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane, the compound causes changes in the membrane structure and function that ultimately lead to cell death .

Action Environment

The action of 4-Methyl-4h-1,2,4-triazol-3-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the solubility and stability of the compound Additionally, the presence of other microorganisms could potentially influence the efficacy of the compound

properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-5-6-3(7)4/h2H,1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUDZKOREXYFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10302769
Record name 4-methyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4h-1,2,4-triazol-3-amine

CAS RN

16681-76-8
Record name 4-Methyl-4H-1,2,4-triazol-3-amine
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Record name 4-Methyl-4H-1,2,4-triazol-3-amine
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Record name 16681-76-8
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Record name 4-methyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10302769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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